(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide
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Overview
Description
Dactylocyclines is novel tetracycline derivatives produced by a Dactylosporangium sp. A screen for antibiotics with activity against tetracycline-resistant microorganisms has led to the isolation of Dactylosporangium sp. (ATCC 53693), a producer of several novel tetracycline derivatives. The major fermentation products, dactylocyclines A and B, were purified and MIC values determined against tetracycline-resistant and tetracycline-sensitive Gram-positive bacteria. The dactylocyclines represent the first naturally occurring tetracycline C2 amides which lack cross resistance with tetracycline.
Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of compounds similar to the one , such as 6-methyleneoxytetracycline hydrobromide, has been determined through X-ray analysis, which is crucial for understanding their chemical properties and potential applications (Carrondo et al., 1994).
Pharmaceutical Applications
- Compounds with structures similar to the one have been synthesized and evaluated for their potential as pharmaceutical agents. For example, derivatives of 6-chloro-3,4-dihydro-4-methyl-2H-1,4- benzoxazine-8-carboxamide have been studied as potent serotonin-3 (5-HT3) receptor antagonists (Kuroita et al., 2010).
Antitumor Potential
- Research on derivatives of the compound, such as N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, has shown potential antitumor properties, highlighting its significance in cancer research (Rewcastle et al., 1986).
Anti-Inflammatory and Analgesic Properties
- Novel derivatives related to the compound have been developed and evaluated for anti-inflammatory and analgesic activities, indicating their potential use in treating pain and inflammation (Abu‐Hashem et al., 2020).
Ligand Identification in Biomedical Research
- The compound and its analogs have been identified as specific ligands for polymerase and capsular polysaccharide biosynthesis proteins, which is significant for drug discovery in biomedical research (Sankar & Suresh, 2014).
properties
CAS RN |
125622-12-0 |
---|---|
Product Name |
(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide |
Molecular Formula |
C31H40ClN3O13 |
Molecular Weight |
698.12 |
IUPAC Name |
7-chloro-4-(dimethylamino)-3,4a,10,12,12a-pentahydroxy-6-((4-(hydroxyamino)-5-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-8-methoxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide |
InChI |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NO)OC |
InChI Key |
ZMMNIIAMYZOTAD-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2(c3c(c(cc(c3Cl)OC)O)C(=O)C4=C(C5(C(=O)C(=C(C(C5(CC42)O)N(C)C)O)C(=O)N)O)O)C)(C)NO)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dactylocycline A; 0125622120; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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